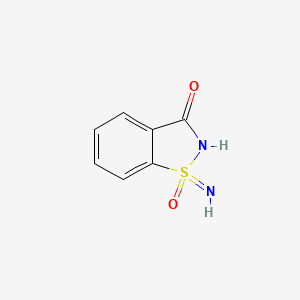

1-Imino-1-oxo-1,2-benzothiazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves the reaction of o-aminobenzyl alcohol with thiourea in the presence of hydrochloric acid, leading to compounds like 2-imino-4H-3,1-benzothiazine. This method demonstrates the versatility of starting materials and conditions that can be used to synthesize benzothiazole compounds (Wang Guo-zhong, 2007).

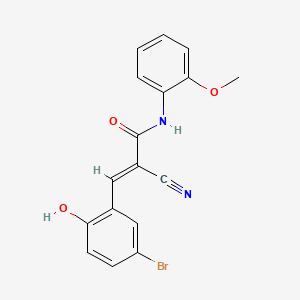

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been extensively studied through various spectroscopic methods, including FT-IR, H-NMR, 13C-NMR, and elemental analysis. These studies provide detailed insights into the composition and configuration of these compounds, which are crucial for understanding their chemical behavior (Wang Guo-zhong, 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

1-Imino-1-oxo-1,2-benzothiazol-3-one is a chemical compound that primarily targets microorganisms such as fungi, bacteria, and algae . It is widely used as an industrial antimicrobial, preservative, and enzyme inhibitor .

Mode of Action

It is known that its chemical structure, which includes a benzene ring, an imino group, and a carbonyl group, contributes to its strong antimicrobial activity . The compound interacts with its targets, inhibiting their growth and proliferation .

Biochemical Pathways

This interference disrupts the organisms’ metabolic processes, leading to their death .

Result of Action

The primary result of the action of this compound is the inhibition of microbial growth. This leads to the resolution of microbial-induced issues such as fermentation, spoilage, curdling, and odor in organic products .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may be affected by the pH, temperature, and presence of other substances in the environment. The compound is generally stable and retains its activity under a wide range of conditions .

Propriétés

IUPAC Name |

1-imino-1-oxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-12(11)6-4-2-1-3-5(6)7(10)9-12/h1-4H,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLKMRCBLRKKQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=N)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B2491222.png)

![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)

![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)

![1-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2491243.png)